Menthone
Description
Contextualization within Cyclic Monoterpenoid Chemistry
Isomenthone (B49636) is a naturally occurring monoterpene ketone, a class of organic compounds characterized by a ten-carbon skeleton derived from two isoprene (B109036) units. wikipedia.orgfenjinbio.com Monoterpenoids, which are modified terpenes containing functional groups like ketones, are a diverse group of molecules found throughout the plant kingdom. wikipedia.org They can be acyclic (linear) or cyclic. wikipedia.org Isothis compound falls within the category of p-menthane (B155814) monoterpenoids, which are based on a cyclohexane (B81311) ring substituted with a methyl group and an isopropyl group. foodb.ca
The chemistry of cyclic monoterpenoids is intricate, involving various enzymatic transformations that lead to a wide array of structures. wikipedia.orggenome.jp The biosynthesis of these compounds typically begins with geranyl diphosphate (B83284) (GPP), which is cyclized to form foundational structures like limonene (B3431351). nih.govfrontiersin.org Subsequent enzymatic reactions, including hydroxylations, oxidations, and reductions, generate the diverse suite of monoterpenoids observed in nature. wikipedia.orgontosight.ai Monocyclic monoterpene ketones, such as isothis compound, are key intermediates and products in these biosynthetic pathways, often contributing significantly to the essential oils of plants. fenjinbio.comontosight.ai
Overview of Isothis compound's Significance in Plant Secondary Metabolism Research
Isothis compound is a significant compound in the study of plant secondary metabolism, particularly in species of the Lamiaceae (mint) and Geraniaceae (geranium) families. fenjinbio.comcsic.es It is a major component of the essential oils of various mint species, including peppermint (Mentha x piperita) and is also found in geranium (Pelargonium graveolens) essential oil. scentree.conih.gov The presence and relative abundance of isothis compound and its stereoisomers are often used to characterize different chemotypes of plants. frontiersin.org
Research into the biosynthesis of isothis compound provides insights into the complex enzymatic pathways that govern the production of valuable natural products. csic.esresearchgate.net For instance, studies on Mentha species have elucidated the role of pulegone (B1678340) reductase in the conversion of pulegone to both this compound and isothis compound. frontiersin.orgfrontiersin.org In some Mentha cell lines, pulegone can be converted to isothis compound. thieme-connect.com In Pelargonium, however, evidence suggests a different pathway for p-menthane biosynthesis that utilizes (+)-piperitone as an intermediate instead of pulegone. csic.es Understanding these pathways is crucial for potential metabolic engineering of plants to enhance the production of desirable compounds. frontiersin.org Furthermore, monocyclic monoterpene ketone mono-oxygenases (MMKMOs) are important enzymes in plant metabolism that oxidize these ketones, creating products that can act as defense compounds against pathogens and insects. ontosight.ai
Historical Perspectives on Isothis compound Investigations and Stereochemical Considerations
The investigation of monoterpenes is deeply connected to the historical development of stereochemistry. reagent.co.ukbyjus.com The concept of stereoisomerism, where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is fundamental to understanding compounds like isothis compound. fenjinbio.comillinois.edu Early work by scientists like Jean-Baptiste Biot and Louis Pasteur in the 19th century laid the groundwork for this field by observing the interaction of chiral molecules with polarized light. reagent.co.ukbyjus.com The later independent proposals of a three-dimensional structure for organic molecules by Jacobus H. van 't Hoff and Joseph-Achille Le Bel in 1874 were a major breakthrough. reagent.co.uk
Isothis compound is a diastereomer of this compound, meaning they are stereoisomers that are not mirror images of each other. scentree.co Specifically, isothis compound is the cis-isomer, where the methyl and isopropyl groups are on the same side of the cyclohexane ring, while this compound is the trans-isomer. wikipedia.orgsmolecule.com Each of these diastereomers also has a non-superimposable mirror image, an enantiomer, leading to four possible stereoisomers for the 2-isopropyl-5-methylcyclohexanone structure. wikipedia.org The four stereoisomers are (+)- and (-)-menthone (B42992), and (+)- and (-)-isothis compound. frontiersin.orgwikipedia.org
The structural elucidation of these molecules was historically achieved through chemical synthesis and comparison with the natural products. wikipedia.org More modern techniques like NMR spectroscopy and mass spectrometry have provided definitive confirmation of these structures. wikipedia.org this compound was first described by Moriya in 1881 and later synthesized by oxidizing menthol (B31143). wikipedia.org The interconversion between this compound and isothis compound via an enol intermediate is a well-studied equilibrium reaction. wikipedia.orgsmolecule.com At room temperature, the equilibrium favors this compound, with the isothis compound content reaching about 29%. wikipedia.org This interconversion makes it challenging to obtain pure isomers. scentree.co
Chemical and Physical Properties of Isothis compound
Interactive Data Table: Properties of Isothis compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H18O | nih.gov |
| Molecular Weight | 154.25 g/mol | scentree.co |
| Appearance | Colorless liquid | scentree.co |
| Odor | Minty, slightly camphoraceous | fenjinbio.com |
| Boiling Point | 205-210 °C | fenjinbio.comnih.gov |
| Log P | 2.7 | scentree.co |
| Solubility | Soluble in organic solvents, limited in water | fenjinbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGAXVYCFJBMK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](C(=O)C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044384, DTXSID2044478 | |
| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |
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| Record name | dl-Menthone | |
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Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], Liquid with a mild odor of peppermint; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless to pale yellowish liquid with a mint-like odour | |
| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |
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| Record name | Menthone | |
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| Record name | l-Menthone | |
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| Record name | (-)-Menthone | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
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Boiling Point |
210 °C, 207.00 to 210.00 °C. @ 760.00 mm Hg | |
| Record name | MENTHONE | |
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| Record name | (-)-Menthone | |
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Solubility |
Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, 0.497 mg/mL at 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |
| Record name | MENTHONE | |
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| Record name | (-)-Menthone | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.888-0.895 | |
| Record name | Menthone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.27 [mmHg] | |
| Record name | Menthone | |
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Color/Form |
Colorless, oily, mobile liq | |
CAS No. |
89-80-5, 14073-97-3 | |
| Record name | (±)-Menthone | |
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| Record name | (-)-Menthone | |
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| Record name | Menthone | |
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| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2S,5R)- | |
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| Record name | (2S,5R)-2-Isopropyl-5-methylcyclohexan-1-one | |
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| Record name | L-menthan-3-one | |
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Melting Point |
-6 °C | |
| Record name | (-)-Menthone | |
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Natural Occurrence, Distribution, and Chemotaxonomic Implications
Botanical Sources and Geographic Distribution Patterns
Isomenthone (B49636) is distributed across various plant families worldwide, with a notable prevalence in the Lamiaceae and Geraniaceae families. fenjinbio.comperfumerflavorist.com
The genus Mentha (mint) is a primary source of isothis compound, where it is a common constituent alongside menthol (B31143) and this compound. wikipedia.orgperfumerflavorist.com Its concentration can differ substantially among various species and cultivated varieties.
In Mentha arvensis (Corn mint), isothis compound is a key component. tandfonline.com Studies of elite cultivars from the western Himalayan region of India show that isothis compound content ranges from 2.1% to 3.9%. mju.ac.th For instance, the 'Gomti' cultivar contains 11.0% this compound, while 'MAS-1' has a lower amount at 1.5%. mju.ac.th In one analysis of M. arvensis, isothis compound was the second most dominant component, with concentrations of 20.38% in the flowers, 15.97% in the leaves, and 8.42% in the whole plant. core.ac.uk
Mentha piperita (Peppermint) also exhibits significant variability in isothis compound content. mdpi.comnih.gov European Pharmacopoeia standards for pharmaceutical-grade peppermint oil require an isothis compound content between 1.5% and 10.0%. mdpi.com Analysis of various M. piperita cultivars has shown isothis compound concentrations ranging from 0.8% to 8.8%. nih.gov In the 'Serebristaya' cultivar, isothis compound was recorded at 3.2%. mdpi.com A commercial essential oil from New Delhi reported a higher isothis compound content of 14.8%. mdpi.com
Other Mentha species where isothis compound has been identified include Mentha pulegium (Pennyroyal) dokumen.pub, Mentha spicata perfumerflavorist.com, Mentha aquatica scialert.net, and Mentha cervina, where it is a main constituent along with pulegone (B1678340). mdpi.com
Table 1: Isothis compound Content in Selected Mentha Species and Cultivars
| Species | Cultivar/Variety | Isothis compound Content (%) | Geographic Origin/Study Location |
|---|---|---|---|
| Mentha arvensis | Various Cultivars | 2.1 - 3.9 | Western Himalayas, India mju.ac.th |
| Mentha arvensis | Not Specified | 8.4 - 20.4 | Not Specified core.ac.uk |
| Mentha piperita | Various Cultivars | 0.8 - 8.8 | Eastern Slovakia nih.gov |
| Mentha piperita | 'Serebristaya' | 3.2 | Not Specified mdpi.com |
| Mentha piperita | Commercial Oil | 14.8 | New Delhi, India mdpi.com |
| Mentha aquatica | Not Specified | 3.07 | Egypt scialert.net |
Isothis compound is not exclusive to the Mentha genus and is a significant component in other plant families, notably the Geraniaceae and other genera within the Lamiaceae family.
The genus Pelargonium (Geranium) is a well-documented source of isothis compound. fenjinbio.comcaymanchem.com Pelargonium tomentosum, native to the winter rainfall region of South Africa, is particularly rich in this compound, with its essential oil containing 61-62% (-)-isothis compound. tandfonline.com In some Pelargonium species, isothis compound and this compound can constitute 80% or more of the essential oil. tandfonline.com Certain variants of Pelargonium graveolens are also recognized as isothis compound-rich chemotypes. nih.gov An analysis of P. graveolens from Johannesburg, South Africa, revealed an exceptionally high isothis compound content of 84.0%. mdpi.com
Within the Lamiaceae family, the genus Clinopodium shows widespread occurrence of isothis compound. Clinopodium nepeta subsp. glandulosum from Portugal contains high levels of isothis compound (35.8–51.3%). dergipark.org.tr In contrast, Clinopodium brownei, found in tropical and subtropical America, contains smaller proportions of isothis compound. researchgate.net Studies on Clinopodium thymifolium from Serbia noted an increase in isothis compound content from 3.1% at low elevations to 17.8% in mountainous regions. mdpi.com The essential oil of Clinopodium nepeta subsp. spruneri also shows variable isothis compound content, with one study reporting a range of 2.3–23.0% depending on the harvest season. nih.gov
Isothis compound has also been identified in more distant plant families. For example, a chemovariety of Eremophila longifolia, a shrub endemic to the arid regions of Australia (family Scrophulariaceae), produces an essential oil containing 61.1%–86.7% isothis compound. thieme-connect.com
Table 2: Isothis compound in Plant Genera Outside of Mentha
| Family | Genus | Species | Isothis compound Content (%) | Geographic Origin/Study Location |
|---|---|---|---|---|
| Geraniaceae | Pelargonium | P. tomentosum | 61.0 - 62.0 | South Africa tandfonline.com |
| Geraniaceae | Pelargonium | P. graveolens | 84.0 | Johannesburg, South Africa mdpi.com |
| Lamiaceae | Clinopodium | C. nepeta subsp. glandulosum | 35.8 - 51.3 | Portugal dergipark.org.tr |
| Lamiaceae | Clinopodium | C. thymifolium | 3.1 - 17.8 | Serbia mdpi.com |
| Lamiaceae | Clinopodium | C. nepeta subsp. spruneri | 2.3 - 23.0 | Not Specified nih.gov |
| Scrophulariaceae | Eremophila | E. longifolia | 61.1 - 86.7 | New South Wales, Australia thieme-connect.com |
Isothis compound as a Chemotaxonomic Marker in Plant Systematics
The significant variation in isothis compound content among and within plant species makes it a valuable chemotaxonomic marker for classification and differentiation. ljmu.ac.uk Chemotaxonomy uses chemical constituents to understand the relationships between plants.
The presence and quantity of isothis compound, often in relation to other compounds like pulegone or this compound, can define specific chemotypes within a species. nih.govafricaresearchconnects.com For example, in Agathosma betulina, two distinct chemotypes are identified: a "Diosphenol chemotype" with low isothis compound levels and an "Isothis compound chemotype" with high levels of the compound. africaresearchconnects.com Similarly, three main chemotypes can be distinguished in Clinopodium species, with the most abundant type being characterized by pulegone as the main component associated with either this compound and/or isothis compound. nih.gov
The production of isothis compound in plants is not static; it is influenced by a combination of genetic makeup and external environmental conditions. researchgate.netfrontiersin.org The chemical properties of mints, for example, are known to be heavily influenced by both genetics and the environment of their production. researchgate.net
Genetic variability is a primary driver of the chemical diversity observed. ulisboa.pt Different species, subspecies, and cultivars possess unique genetic blueprints that dictate their metabolic pathways and the resulting profile of essential oil components, including isothis compound. nih.gov
Environmental factors also play a crucial role. researchgate.netmjpms.in Abiotic drivers such as temperature, sunlight, soil moisture, and altitude can significantly alter the composition of essential oils. mdpi.com A clear example is seen in Clinopodium thymifolium from Serbia, where isothis compound content increases with altitude, rising from 3.1% at lower elevations to 17.8% in the mountains. mdpi.com This suggests that environmental stressors at higher altitudes may prompt changes in the plant's secondary metabolism. mjpms.in While the geographic origin itself may not always show a direct correlation with oil composition, the specific environmental factors of that location are influential. africaresearchconnects.comresearchgate.net
The chemical composition of a plant's essential oil, including its isothis compound content, changes as the plant develops through its life cycle (phenology). researchgate.net These variations are particularly important when defining chemotypes, as the developmental stage at harvest can dramatically affect the final product. scispace.com
A common pattern observed in several species is an inverse relationship between isothis compound and its biosynthetic precursor, pulegone. nih.govresearchgate.net For instance, in Clinopodium thymifolium, a significant alteration of the pulegone/isothis compound ratio is observed with the developmental stage of the plant. nih.gov Similarly, in Clinopodium pulegium, pulegone is the dominant compound during the vegetative and flowering stages, while its concentration decreases in the fruiting stage as the concentration of this compound (and by extension, its isomer isothis compound) increases. bg.ac.rs
A study on Mentha longifolia also highlighted significant changes in the concentrations of major compounds, including pulegone and isothis compound, during the initial vegetative growth period, with the composition becoming more stable during the flowering stage. scispace.com In one accession, isothis compound content was 27.8% at the first sampling but then nearly disappeared until the end of flowering, when it returned to 11.6%. scispace.com This dynamic interplay of chemical constituents throughout the plant's life cycle underscores the importance of phenology in understanding and utilizing plant-derived compounds.
Biosynthesis and Metabolic Pathways of Isomenthone
Enzymatic Pathways and Key Biosynthetic Intermediates
The biosynthesis of isomenthone (B49636) is a multi-step process that begins with the universal precursor for monoterpenes, geranyl diphosphate (B83284) (GDP). frontiersin.org GDP is formed from the methylerythritol phosphate (B84403) (MEP) pathway, which utilizes isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) as its foundational C5 building blocks. frontiersin.org The pathway to isothis compound shares several intermediates with the well-characterized menthol (B31143) biosynthesis pathway in peppermint (Mentha x piperita). nih.govcsic.es
The key steps and intermediates involved are:
Limonene (B3431351) Synthesis: Geranyl diphosphate is cyclized by limonene synthase to form (-)-limonene. frontiersin.org
Hydroxylation: (-)-Limonene undergoes hydroxylation at the C-3 position, catalyzed by a cytochrome P450 enzyme, to yield (-)-trans-isopiperitenol (B1216475). nih.gov
Oxidation: The hydroxyl group of (-)-trans-isopiperitenol is oxidized by a dehydrogenase to form (-)-isopiperitenone (B1197589). mpg.de
Reduction: (-)-Isopiperitenone is then reduced by isopiperitenone (B1196671) reductase (IPR) to produce (+)-cis-isopulegone. pnas.org
Isomerization: An isomerase shifts the double bond to form (+)-pulegone. mpg.de
Final Reduction: The final step involves the reduction of the double bond in (+)-pulegone, which leads to the formation of both (-)-menthone (B42992) and (+)-isothis compound. pnas.org
It is important to note that biosynthetic routes can differ between plant families. For instance, in Pelargonium species, the pathway to (-)-isothis compound proceeds through (+)-piperitone as an intermediate instead of (+)-pulegone. csic.esresearchgate.net
Role of Pulegone (B1678340) Reductase in Isothis compound Formation
The pivotal enzyme responsible for the direct synthesis of isothis compound is pulegone reductase (PR) . pnas.org This NADPH-dependent enzyme catalyzes the reduction of the double bond in (+)-pulegone. mpg.deuniprot.org The reaction is not entirely specific to one product; instead, it yields a mixture of (-)-menthone and (+)-isothis compound. pnas.orguniprot.org
In peppermint (Mentha piperita), pulegone reductase produces (-)-menthone and (+)-isothis compound in an approximate ratio of 2.5:1 to 70:30. mpg.deuniprot.org This ratio can be influenced by various factors, including the specific plant chemotype and developmental stage. frontiersin.orgmpg.de The enzyme exhibits high specificity for (+)-pulegone and does not utilize other pathway intermediates like (-)-isopiperitenone or (+)-cis-isopulegone as substrates. uniprot.org
| Property | Description | Source |
|---|---|---|
| Substrate | (+)-Pulegone | mpg.depnas.org |
| Products | (-)-Menthone and (+)-Isothis compound | pnas.orguniprot.org |
| Cofactor | NADPH | mpg.deuniprot.org |
| Product Ratio (this compound:Isothis compound) | ~2.5:1 in Mentha piperita | mpg.de |
| Km for (+)-Pulegone | ~40 µM | pnas.org |
Stereochemical Aspects of Isothis compound Biosynthesis
The biosynthesis of isothis compound is a stereochemically controlled process. Isothis compound is a diastereomer of this compound, differing in the spatial arrangement of the methyl and isopropyl groups on the cyclohexanone (B45756) ring. fenjinbio.comscentree.co The stereospecificity of the enzymes involved at each step ensures the formation of the correct isomers.
The precursor, (+)-pulegone, is reduced by pulegone reductase to yield two different stereoisomers: (-)-menthone and (+)-isothis compound. pnas.org This indicates that the enzyme can catalyze the addition of hydrogen to the double bond from different faces, although it preferentially forms (-)-menthone. mpg.de The subsequent reduction of these ketones by other reductases, such as (-)-menthone reductase (MMR), leads to the various stereoisomers of menthol. frontiersin.orgnih.gov For instance, the reduction of (+)-isothis compound can lead to the formation of (+)-isomenthol and (+)-neoisomenthol. frontiersin.orgnih.gov
Regulation of Isothis compound Biosynthesis within Plant Systems
The production of isothis compound in plants is a tightly regulated process, influenced by both genetic and environmental factors. This regulation ensures that the synthesis of monoterpenoids, which often serve as defense compounds, is coordinated with the plant's developmental stage and its interaction with the environment. nih.govnih.gov
Genetic Regulation of Enzyme Expression in Terpenoid Pathways
The biosynthesis of terpenoids, including isothis compound, is controlled at the genetic level through the expression of the genes encoding the biosynthetic enzymes. frontiersin.org Transcription factors from various families, such as AP2/ERF, bHLH, MYB, and WRKY, play crucial roles in modulating the expression of genes in the terpenoid pathway. frontiersin.orgresearchgate.net
Environmental and Developmental Influences on Isothis compound Production
Environmental conditions significantly impact the production and accumulation of secondary metabolites like isothis compound in plants. d-nb.info Factors such as light intensity, temperature, water availability, and nutrient levels can alter the chemical profile of the essential oil. nih.govd-nb.info
For example, studies on Mentha pulegium have shown a correlation between climatic factors and the levels of major essential oil components. researchgate.net Isothis compound content was found to be significantly affected by precipitation levels and latitude. researchgate.net In southern Greece, a Mediterranean climate led to increased production of the more reduced products of the p-menthane (B155814) pathway, including this compound and isothis compound. researchgate.net Similarly, UV-B radiation has been shown to modulate the expression of genes involved in terpenoid biosynthesis in peppermint, including pulegone reductase. researchgate.net Water stress and salinity can also influence the production of monoterpenoids, sometimes leading to an increase in certain compounds as part of the plant's stress response. iomcworld.com
| Factor | Effect on Isothis compound/Related Compounds | Plant Species Studied | Source |
|---|---|---|---|
| Precipitation | Isothis compound content significantly affected by precipitation of coldest and wettest quarters. | Mentha pulegium | researchgate.net |
| Latitude | Correlated with isothis compound content. | Mentha pulegium | researchgate.net |
| UV-B Radiation | Can up-regulate the expression of pulegone reductase (Pr) gene. | Mentha x piperita | researchgate.net |
| Salinity | Increased salinity led to an increase in this compound content in Mentha piperita. | Mentha piperita | iomcworld.com |
| Low Light | Can lead to accumulation of pathway intermediates and potential inhibition of enzymes like pulegone reductase by side products. | Mentha x piperita | pnas.org |
Biotransformation and Degradation Pathways in Biological Systems (Non-Human)
Isothis compound can be further metabolized by various biological systems, including microorganisms like bacteria and fungi. researchgate.netresearchgate.net These biotransformation processes often involve reduction or oxidation reactions, leading to the formation of other monoterpenoids. researchgate.net
Microbial biotransformation is a valuable tool for producing specific isomers of compounds that are difficult to synthesize chemically. researchgate.net For example, some microorganisms can reduce the ketone group of isothis compound to produce the corresponding alcohol, isomenthol. researchgate.net Studies have shown that various microbial strains, including Pseudomonas fluorescens and Trichoderma harzianum, as well as microbial consortia from vermicompost, are capable of degrading this compound and isothis compound. updatepublishing.com The degradation can be complete within 24 to 72 hours, depending on the microbial source and conditions. updatepublishing.com These biotransformations are often stereo- and regiospecific, highlighting the potential of using microorganisms to produce high-value compounds. researchgate.net Furthermore, isothis compound is expected to be readily biodegradable in the environment. europa.eu
Advanced Methodologies for Extraction, Isolation, and Derivatization
Optimized Extraction Techniques from Biological Matrices
The efficient extraction of isomenthone (B49636) from complex biological matrices, such as plant tissues, is a critical first step. Modern techniques aim to maximize yield and purity while minimizing extraction time, solvent consumption, and degradation of thermolabile compounds.
Headspace Solid-Phase Microextraction (HS-SPME) Applications
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, rapid, and sensitive technique for the analysis of volatile and semi-volatile organic compounds. olemiss.eduresearchgate.net It is particularly well-suited for the extraction of isothis compound from plant materials and biological fluids. researchgate.netnih.gov
The principle of HS-SPME involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, including isothis compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
Research Findings:
Comparison with Traditional Methods: Studies comparing HS-SPME with conventional methods like hydrodistillation (HD) for the analysis of Mentha species have shown that while the main volatile components identified are often the same, their relative abundances can differ significantly. mdpi.comresearchgate.net HS-SPME is often favored for its speed and the ability to analyze volatiles with minimal sample preparation and without the use of organic solvents. olemiss.edumdpi.com
Fiber Selection: The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the analysis of a wide range of terpenoids, including isothis compound, due to its ability to adsorb compounds with varying polarities and volatilities. mdpi.comdeepdyve.com
Applications in Biological Samples: A rapid HS-SPME-GC-MS method has been developed for the determination of isothis compound, along with other flavor compounds like this compound, neomenthol, and menthol (B31143), in serum samples. researchgate.netnih.gov This application is valuable for verifying claims of consuming certain alcoholic beverages, such as peppermint liqueurs. researchgate.netnih.gov Research has shown that isothis compound is rapidly metabolized and does not appear to be conjugated in the body. nih.gov
Table 1: Comparison of Extraction Methods for Mentha piperita L. Essential Oil
| Extraction Method | Key Components Identified | Relative Percentage of Isothis compound | Reference |
|---|---|---|---|
| Hydrodistillation | Menthol, this compound, Menthofuran | 2.12% | edu.krd |
| HS-SPME | Menthol, this compound, cis-Carane | Not explicitly quantified but present | researchgate.net |
| Microwave Distillation-HS-SPME (MD-HS-SPME) | β-Caryophyllene, 3-Carene, D-Limonene | Not a major component in this specific study on Piper species, but the technique is applicable | edu.krd |
Supercritical Fluid Extraction (SFE) and Microwave-Assisted Extraction (MAE) Strategies
Supercritical Fluid Extraction (SFE):
SFE is an environmentally friendly extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. semanticscholar.orgnih.gov Supercritical CO2 is non-toxic, non-flammable, and its solvating power can be finely tuned by altering pressure and temperature. semanticscholar.orgnih.goviemjournal.com.my This allows for selective extraction of compounds like isothis compound. The process involves passing the supercritical fluid through a packed bed of the plant material, where it dissolves the target compounds. The pressure is then reduced, causing the CO2 to return to a gaseous state and precipitate the extracted oil. iemjournal.com.my
Research Findings:
SFE has been successfully applied to extract volatile oils from various aromatic plants, including those containing isothis compound. semanticscholar.orgnih.gov
In a study on savory (Satureja fruticosa), SFE yielded an extract containing 17.6% isothis compound, while the essential oil obtained by hydrodistillation contained a higher percentage (20.7%). nih.gov
For pennyroyal (Mentha pulegium), SFE produced a volatile oil with approximately 1% isothis compound, which was comparable to the essential oil from hydrodistillation. nih.govresearchgate.net
Microwave-Assisted Extraction (MAE):
MAE is a rapid extraction method that uses microwave energy to heat the solvent and the water within the plant matrix. iscientific.orgrsc.org This internal heating creates pressure that ruptures the plant cells, facilitating the release of essential oils into the solvent. iscientific.org MAE offers significant advantages over conventional methods, including shorter extraction times and reduced solvent consumption. orientjchem.orgresearchgate.net
Research Findings:
Studies on Mentha piperita have shown that microwave-assisted hydrodistillation (MAHD) and solvent-free microwave extraction (SFME) are faster alternatives to traditional hydrodistillation for obtaining essential oils containing isothis compound. orientjchem.org
While the qualitative composition of the oils is similar across these methods, quantitative differences can occur. researchgate.net For instance, SFME of Calamintha nepeta yielded a higher content of thermolabile compounds like isothis compound compared to hydrodistillation, which favored the formation of more stable compounds. rsc.orgresearchgate.net
Table 2: Isothis compound Content in Extracts from Different Extraction Methods
| Plant Species | Extraction Method | Isothis compound Percentage | Reference |
|---|---|---|---|
| Satureja fruticosa (Savory) | Supercritical Fluid Extraction (SFE) | 17.6% | nih.gov |
| Satureja fruticosa (Savory) | Hydrodistillation (HD) | 20.7% | nih.gov |
| Mentha pulegium (Pennyroyal) | Supercritical Fluid Extraction (SFE) | ~1% | nih.govresearchgate.net |
| Mentha arvensis | Hydrodistillation (HD) | 6.19% - 6.35% | iscientific.org |
Chromatographic Isolation and Purification Strategies
Following extraction, chromatographic techniques are essential for isolating and purifying isothis compound from the complex mixture of compounds present in the essential oil.
Preparative Gas Chromatography (GC) for Enantiomeric Separation
Preparative Gas Chromatography (prep-GC) is a powerful technique for separating and collecting pure components from a volatile mixture. For chiral compounds like isothis compound, which exists as different stereoisomers, prep-GC with a chiral stationary phase is crucial for enantiomeric separation. This allows for the isolation of individual enantiomers, which is vital for studying their distinct biological activities and sensory properties.
Research Findings:
Chiral capillary gas chromatography using modified cyclodextrin (B1172386) phases has proven to be a simple, accurate, and highly sensitive technique for determining the enantiomeric composition of isothis compound in mint oils. perfumerflavorist.com
The enantiomeric distribution of this compound and isothis compound is a key factor in the quality control of mint and geranium oils, as the different enantiomers possess distinct odors. perfumerflavorist.com
Different approaches have been developed for the micro-preparative separation of enantiomers using wide-bore columns coated with cyclodextrin stationary phases. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Compound Purity Enhancement
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. For a compound like isothis compound, normal-phase HPLC is particularly effective for purification and enhancing compound purity.
Research Findings:
A validated normal-phase HPLC method has been developed for the quantification of isothis compound in the aerial parts of Ziziphora tenuior L. researchgate.netbrieflands.comnih.gov This method provides a rapid and accurate means of analysis, which is advantageous as crude plant extracts can potentially damage capillary GC columns. nih.gov
The method utilized a Nova-Pak Silica column and a gradient mobile phase system of hexane (B92381) and a hexane:ethyl acetate (B1210297) mixture. researchgate.netbrieflands.comnih.gov Under these conditions, isothis compound was successfully resolved from other major components like thymol (B1683141) and carvacrol, with a retention time of 7.45 minutes. researchgate.netbrieflands.comnih.gov
Table 3: HPLC Method Parameters for Isothis compound Quantification
| Parameter | Specification | Reference |
|---|---|---|
| Column | Nova-Pak Silica (3.9 × 150 mm) | researchgate.netbrieflands.comnih.gov |
| Mobile Phase | Gradient system of Hexane (A) and Hexane:Ethyl Acetate (9:1) (B) | researchgate.netbrieflands.comnih.gov |
| Flow Rate | 1 mL/min | researchgate.netbrieflands.comnih.gov |
| Detection | Photodiode Array (PDA) Detector | researchgate.netbrieflands.comnih.gov |
| Retention Time of Isothis compound | 7.45 minutes | researchgate.netbrieflands.comnih.gov |
Synthetic and Semisynthetic Modifications of Isothis compound for Research Applications
The chemical structure of isothis compound provides a scaffold for synthetic and semisynthetic modifications, leading to the creation of novel derivatives with potential applications in areas such as asymmetric synthesis and as chiral ligands.
Research Findings:
Aldol (B89426) reactions of (+)-isothis compound have been shown to be completely diastereospecific, offering a pathway to elaborate isothis compound into bi- and trifunctional ligands. acs.orgacs.org
Following protection, the resulting keto alcohols can undergo reduction to form 1,3-diols with a specific (S) configuration at the newly formed stereocenter. acs.orgnih.gov
The addition of organometallic C-nucleophiles to the carbonyl group proceeds with the same facial selectivity as hydride reduction, leading to multifunctional derivatives with five contiguous stereocenters. acs.orgnih.gov
The side chain hydroxyl group can be further elaborated into amino and amide derivatives. acs.org These modifications establish the viability of using isothis compound as a starting material for the synthesis of diverse new ligand candidates. acs.orgacs.org
In some biotransformation studies using E. coli extracts, isothis compound has been observed to isomerize to this compound, indicating the presence of epimerase activity within the cellular extracts. acs.orgscispace.com
Enantioselective Synthesis Approaches of Isothis compound Derivatives
The asymmetric synthesis of isothis compound derivatives is a significant area of research, aiming to produce specific stereoisomers which can have distinct biological activities and chemical properties.
One prominent approach involves the enzymatic reduction of (+)-pulegone. This biocatalytic method can be employed for the synthesis of (-)-menthone (B42992) and (+)-isothis compound. researchgate.net The use of enzymes, such as those from the YqjM-based reaction scheme, offers a green and efficient route to these chiral synthons. researchgate.net
Another strategy begins with (+)-isothis compound itself to create novel derivatives. For instance, after protecting the keto group, the resulting compound can undergo reduction to form a 1,3-diol with a specific (S) configuration at the newly formed stereocenter. acs.org Furthermore, the addition of organometallic carbon nucleophiles to the carbonyl group of protected (+)-isothis compound proceeds with high facial selectivity, leading to multifunctional derivatives with five contiguous stereocenters. acs.org The side chain hydroxyl group can also be elaborated into amino and amide derivatives. acs.org
Isothis compound-derived ligands have also been synthesized and screened for their catalytic activity. thegoodscentscompany.comthegoodscentscompany.com Novel 1,3-diol ligands derived from isothis compound have been shown to catalyze asymmetric aldol reactions. thegoodscentscompany.comthegoodscentscompany.com Additionally, chiral allyl donors prepared from (+)-isothis compound have been used in novel enantioselective (2Z)-alk-2-enylation of aldehydes through an allyl-transfer reaction. thegoodscentscompany.comthegoodscentscompany.com
| Starting Material | Methodology | Key Reagents/Catalysts | Product(s) | Key Findings |
|---|---|---|---|---|
| (+)-Pulegone | Enzymatic Reduction | YqjM-based enzymes | (-)-Menthone and (+)-Isothis compound | Provides an environmentally benign and efficient route to chiral synthons. researchgate.net |
| (+)-Isothis compound | Reduction and Nucleophilic Addition | Hydride, Organometallic C-nucleophiles | Multifunctional derivatives with five contiguous stereocenters (e.g., 1,3-diols, amino and amide derivatives). acs.org | High facial selectivity in nucleophilic addition. acs.org |
| (+)-Isothis compound | Ligand Synthesis and Asymmetric Catalysis | Isothis compound-derived 1,3-diol ligands | Products of asymmetric aldol reactions. | Novel ligands successfully catalyze asymmetric reactions. thegoodscentscompany.comthegoodscentscompany.com |
| (+)-Isothis compound | Allyl-Transfer Reaction | Chiral allyl donors from (+)-isothis compound | (2Z)-alk-2-enylated aldehydes | Enables novel enantioselective C-C bond formation. thegoodscentscompany.comthegoodscentscompany.com |
Derivatization for Enhanced Analytical Resolution and Biological Probing
Derivatization is a chemical modification process used to enhance the analytical properties of compounds or to probe their biological interactions. spectroscopyonline.com For isothis compound and its related compounds, derivatization plays a crucial role in improving chromatographic separation and detection sensitivity, as well as in studying their biological effects.
For Enhanced Analytical Resolution:
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for analyzing essential oils containing isothis compound. unito.itresearchgate.net To improve the resolution and detection of compounds like isothis compound, especially when they are present in complex mixtures or at low concentrations, derivatization is often employed.
One common derivatization technique for carbonyl compounds like isothis compound is the formation of hydrazones. eajournals.org For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) converts isothis compound into its corresponding 2,4-dinitrophenylhydrazone. eajournals.org This derivative is highly chromophoric, making it easily detectable by HPLC with UV detection. researchgate.neteajournals.org
For hydroxylated derivatives of isothis compound, such as the various menthol isomers formed from its reduction, derivatization is also key. researchgate.net Phthalic anhydride (B1165640) can be used to convert these alcohols into their phthalate (B1215562) hemiester derivatives, which can then be separated and quantified by HPLC-UV. researchgate.net This method offers a significant enhancement in sensitivity compared to direct GC-FID analysis. researchgate.net
Silylation is another widely used derivatization method in GC-MS analysis. researchgate.net Reagents that introduce trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBS) groups can increase the volatility and thermal stability of polar metabolites, improving their chromatographic behavior. researchgate.net
For Biological Probing:
Derivatization is not only for analysis but also for investigating the biological activities of isothis compound and its derivatives. The biological reduction of d-isothis compound to d-isomenthol in vivo is a form of biotransformation, which can be considered a type of derivatization, and has been studied in rabbits. nih.gov
The synthesis of various derivatives from (+)-isothis compound, such as those with amino and amide functionalities, allows for the exploration of their structure-activity relationships. acs.org By systematically modifying the structure of isothis compound, researchers can probe how these changes affect interactions with biological targets. For example, the ingestional and post-ingestional deterrence of synthetic derivatives of pulegone (B1678340), a precursor to isothis compound, have been studied in aphids to understand their potential as antifeedants. researchgate.net
| Purpose | Derivatizing Agent | Analyte(s) | Analytical Technique | Benefit |
|---|---|---|---|---|
| Analytical Resolution | 2,4-Dinitrophenylhydrazine (DNPH) | Isothis compound (carbonyl group) | HPLC-UV | Forms highly chromophoric derivative for enhanced UV detection. researchgate.neteajournals.org |
| Analytical Resolution | Phthalic anhydride | Hydroxylated derivatives (e.g., menthols) | HPLC-UV | Increases sensitivity for alcohol detection. researchgate.net |
| Analytical Resolution | Silylating agents (e.g., for TMS, TBS ethers) | Polar metabolites | GC-MS | Increases volatility and thermal stability. researchgate.net |
| Biological Probing | - | d-Isothis compound | In vivo studies (rabbit) | Investigates metabolic pathways (reduction to d-isomenthol). nih.gov |
| Biological Probing | Various reagents for amination, amidation, etc. | (+)-Isothis compound | Bioassays (e.g., antifeedant studies) | Creates a library of compounds to study structure-activity relationships. acs.org |
Cutting Edge Analytical Techniques for Structural Elucidation and Quantification
Advanced Spectroscopic Characterization Methods for Conformational Analysis
The three-dimensional structure and conformational flexibility of molecules like isomenthone (B49636) are critical to their chemical and biological behavior. Advanced spectroscopic methods provide unparalleled insight into these structural nuances.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and conformational dynamics of molecules. While simple one-dimensional NMR provides initial structural information, multi-dimensional NMR experiments are essential for a complete conformational analysis of cyclic molecules like isothis compound.
Techniques such as 2D-EXSY (Exchange Spectroscopy) can verify the interconversion between different isomers or conformers in solution. Furthermore, Nuclear Overhauser Effect (NOE) analysis provides information on through-space proximity between atoms, which is crucial for distinguishing between different spatial arrangements, such as the equatorial or axial positions of substituent groups on the cyclohexane (B81311) ring. By comparing experimental NMR chemical shifts and coupling constants with values derived from ab initio quantum chemical computations, researchers can identify the dominant conformers present in a sample. rsc.org For diastereomers like this compound and isothis compound, NMR has been instrumental in showing that the chair conformation of the cyclohexane ring is generally preferred. frontiersin.orgsrce.hr
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in metabolomics, the comprehensive study of small molecules within a biological system. When studying the metabolic fate of isothis compound, HRMS provides highly accurate mass measurements, which allow for the confident determination of elemental compositions for the parent compound and its metabolites. thermofisher.com This high specificity is crucial for distinguishing between compounds with very similar masses in complex biological matrices like plasma or urine. thermofisher.comnih.gov
In a typical metabolomics workflow, HRMS is coupled with a chromatographic separation technique, such as liquid chromatography (LC) or gas chromatography (GC). thermofisher.com This combination allows for the separation of metabolites before they enter the mass spectrometer. For compounds measured with sufficiently high resolution, the accurate mass and isotopic fine structure can be used to unequivocally establish their elemental composition. thermofisher.com Untargeted metabolomics approaches, in particular, leverage HRMS to detect and identify a wide range of metabolites without prior bias, using statistical analysis to pinpoint significant changes in metabolite profiles following exposure to a compound like isothis compound. nih.gov
Broadband Fourier-Transform Microwave (FTMW) spectroscopy is a highly precise gas-phase technique used to study the rotational spectra of molecules, providing detailed information about their structure and conformational landscape. frontiersin.org A study of menthol (B31143), this compound, and its diastereomer isothis compound utilized FTMW spectroscopy in the 2–8.5 GHz frequency range to investigate their conformational preferences under the cold conditions of a molecular jet. frontiersin.orgmpg.denih.gov
The research team extensively studied the conformational space using quantum chemical calculations and compared these theoretical results with the experimental molecular parameters. While three distinct conformations were observed for this compound, the analysis of the rotational spectrum for isothis compound revealed the presence of only one conformation. frontiersin.orgmpg.denih.govdesy.de A simulation based on the fitted molecular parameters for this single conformer of isothis compound, assuming a rotational temperature of 1.5 K, provided the best match with the experimental spectrum. frontiersin.org
| Parameter | Value |
|---|---|
| A (MHz) | 1525.6896(11) |
| B (MHz) | 1012.1157(10) |
| C (MHz) | 800.2888(10) |
| N | 101 |
| σ (kHz) | 4.7 |
A, B, C are the rotational constants. N is the number of fitted transitions. σ is the standard deviation of the fit.
Quantitative Analytical Methodologies in Complex Biological and Environmental Matrices
Accurately quantifying isothis compound in diverse and complex samples, such as essential oils, biological fluids, or environmental waters, requires robust and validated analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for the quantification of specific compounds in complex mixtures. impactfactor.orgmdpi.com The development of a reliable quantitative method involves optimizing chromatographic separation and mass spectrometric detection, followed by a rigorous validation process. impactfactor.orgnih.gov
For a volatile compound like isothis compound, GC-MS is often the method of choice. impactfactor.orgmdpi.com Method development focuses on optimizing parameters such as the GC column type, oven temperature program, and carrier gas flow rate to achieve efficient separation from other matrix components. srce.hrmdpi.com For detection, the mass spectrometer is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. brieflands.com
LC-MS/MS can also be employed, particularly for analyzing isothis compound metabolites that may be less volatile or thermally stable. semanticscholar.orgnih.gov Method validation is performed according to established guidelines to ensure the method is fit for its intended purpose. brieflands.comresearchgate.net Key validation parameters are summarized in the table below.
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (R²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples. | Recovery typically within 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Assessed as intra-day (repeatability) and inter-day (intermediate) precision. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10 |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data. nih.govmdpi.com When analyzing complex datasets from techniques like GC-MS or NMR, which may contain hundreds of signals, chemometrics is essential for profiling, classification, and pattern recognition. nih.govresearchgate.net
For instance, in the quality control of essential oils where isothis compound is a constituent, chemometric methods can be used to create a chemical "fingerprint" of the oil. researchgate.net Unsupervised methods like Principal Component Analysis (PCA) can be applied to GC-MS data from multiple samples to visualize clustering patterns, potentially differentiating oils based on geographical origin, plant species, or processing method. mdpi.com
Supervised methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), can be used to build predictive models. nih.gov For example, a PLS-DA model could be trained to classify an essential oil as authentic or adulterated based on its chemical profile, including the relative abundance of isothis compound and other key terpenes. nih.gov These statistical approaches maximize the information obtained from analytical data, providing a powerful tool for comprehensive isothis compound profiling. mdpi.com
Mechanistic Investigations of Biological Activities in Vitro and in Vivo Non Human Models
Cellular and Molecular Targets of Isomenthone (B49636)
Isothis compound is a significant constituent of various plant essential oils that have been evaluated for their enzyme-inhibiting properties. However, studies focusing specifically on the direct inhibitory activity of isolated isothis compound against key enzymes are limited.
Research on the essential oil of Clinopodium brownei, which contains isothis compound as a minor component (1.40%), revealed weak activity against acetylcholinesterase (AChE) with an IC50 value greater than 250 µg/ml. scielo.br In contrast, the same essential oil demonstrated high selective inhibitory activity against butyrylcholinesterase (BuChE), exhibiting an IC50 of 13.4 ± 1.8 µg/ml. scielo.br It is important to note that this activity reflects the combined effect of all components in the oil, with major constituents like pulegone (B1678340) (48.44%) and this compound (34.55%) likely playing a more dominant role. scielo.br Therefore, the precise contribution of isothis compound to this enzymatic inhibition remains to be elucidated through studies on the pure compound.
Regarding enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX), direct mechanistic studies or inhibitory concentration values for isothis compound are not extensively documented in the available scientific literature. While terpenes and monoterpenes are often investigated for such properties, specific data for isothis compound is scarce.
Isothis compound has been shown to modulate specific intracellular signaling pathways, particularly those involved in apoptosis and cellular stress responses. A key molecular mechanism identified is its ability to interfere with the mitogen-activated protein kinase (MAPK) signaling cascades.
In a study using human dermal fibroblasts, isothis compound demonstrated a protective effect against cell death induced by tumor necrosis factor-alpha (TNF-α). researchgate.net The mechanism for this cytoprotective activity was traced to the targeted inhibition of specific stress-activated protein kinases. Isothis compound was found to block the phosphorylation, and thus the activation, of c-Jun N-terminal kinase (JNK) and p38 MAPK, which are critical downstream mediators of TNF-α-induced apoptosis. researchgate.net
Notably, this inhibitory action on the JNK and p38 MAPK pathways occurs without affecting the Extracellular signal-regulated kinase (ERK) pathway, which is more commonly associated with cell growth and differentiation. researchgate.net Furthermore, the protective effects of isothis compound were found to be independent of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, another major inflammatory and survival pathway often triggered by TNF-α. researchgate.net By selectively targeting the JNK and p38 MAPK pathways, isothis compound effectively halts downstream apoptotic events, including the release of cytochrome c and the activation of caspases. researchgate.net
| Signaling Pathway | Target Protein | Observed Effect of Isothis compound | Reference |
|---|---|---|---|
| JNK Pathway | JNK (c-Jun N-terminal kinase) | Inhibition of phosphorylation (activation) | researchgate.net |
| p38 MAPK Pathway | p38 MAPK | Inhibition of phosphorylation (activation) | researchgate.net |
| ERK Pathway | ERK (Extracellular signal-regulated kinase) | No significant change in activation | researchgate.net |
| NF-κB Pathway | NF-κB (Nuclear Factor kappa B) | No significant effect on activation | researchgate.net |
Mechanisms in Anti-inflammatory and Immunomodulatory Contexts
The anti-inflammatory mechanisms of isothis compound are directly linked to its ability to modulate key signaling pathways that control the expression and activity of inflammatory mediators. The primary evidence for this action lies in its interaction with the signaling cascade initiated by the pro-inflammatory cytokine TNF-α.
TNF-α is a central mediator of inflammation, and its binding to its receptor triggers cellular responses that can lead to either inflammation or apoptosis. researchgate.net The activation of the JNK and p38 MAPK pathways by TNF-α is a crucial step in promoting an inflammatory response and inducing cell death. researchgate.net Research has demonstrated that isothis compound can protect human dermal fibroblasts from TNF-α-induced apoptosis. researchgate.net It achieves this by specifically preventing the activation of the JNK and p38 MAPK pathways. researchgate.net By inhibiting these kinases, isothis compound effectively disrupts the downstream signaling cascade that would otherwise lead to the production of other inflammatory mediators and cellular demise. This targeted intervention highlights a specific molecular mechanism for isothis compound's anti-inflammatory potential in a TNF-α-mediated context.
Mechanistic Basis of Antioxidant and Free Radical Scavenging Activities
While many plant-derived monoterpenes are investigated for their antioxidant properties, detailed mechanistic studies on the direct free radical scavenging activities of isothis compound are not well-documented. Antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. However, specific data from such assays for pure isothis compound are limited.
Generally, the antioxidant potential of monoterpenes can be influenced by their chemical structure. Studies on various essential oils and their components suggest that phenolic monoterpenes, such as thymol (B1683141) and carvacrol, exhibit high antioxidant activity due to the hydrogen-donating ability of their hydroxyl groups. mdpi.com In contrast, non-phenolic monoterpenes like menthol (B31143) and linalool, which are structurally more similar to isothis compound (a cyclic ketone), tend to show very low antioxidant activity. mdpi.com This suggests that the mechanism for direct ROS scavenging by isothis compound may not be as prominent as in phenolic compounds, and its biological effects are more likely mediated through the modulation of cellular signaling pathways as described previously.
Neurobiological Mechanisms in Animal Models
Isothis compound, a monoterpene found in various essential oils, has been identified as a behaviorally active compound that significantly promotes ambulatory activity in animal models. Research on the constituents of peppermint oil revealed that intraperitoneal administration of isothis compound to mice led to a marked increase in their movement and exploratory behavior. This effect is not unique to isothis compound among related monoterpenes, but it points to a direct influence on the central nervous system.
The underlying mechanism for this psychostimulant-like effect appears to be linked to the modulation of central neurotransmitter systems, particularly the dopaminergic pathways. Studies on the closely related isomer, this compound, have provided substantial evidence for the involvement of dopamine (B1211576) (DA). The ambulation-promoting effects of this compound were significantly attenuated by the administration of various dopamine antagonists, including chlorpromazine, haloperidol, and spiperone. Furthermore, inhibiting the synthesis of catecholamines (which include dopamine) also reduced the sensitivity to the motor-stimulating effects of this compound. These findings strongly suggest that the activity of these monoterpenes is, at least in part, mediated by an enhancement of dopamine-mediated neurotransmission, a mechanism shared by known psychostimulants. While direct studies on isothis compound's specific interaction with dopamine receptors are less detailed, its structural similarity to this compound and its confirmed effect on ambulation suggest a shared or analogous mechanism of action involving the brain's dopamine system.
Antimicrobial and Antifungal Action Mechanisms
The antimicrobial and antifungal activities of isothis compound are primarily attributed to its ability to compromise the structural integrity and functionality of microbial cell membranes. As a hydrophobic molecule, isothis compound can readily partition into the lipid bilayers of bacterial and fungal cell membranes. This insertion disrupts the ordered structure of the membrane lipids, leading to a cascade of detrimental effects.
Investigations into the antibacterial mechanism of its isomer, this compound, against Methicillin-Resistant Staphylococcus aureus (MRSA) have shown that the compound induces depolarization of the membrane potential and disrupts bacterial membrane integrity. This disruption leads to increased permeability, allowing for the uncontrolled leakage of essential intracellular components, such as ions and metabolites, and ultimately results in cell death. Electron microscopy analysis of bacteria treated with this compound revealed significant damage to the cell structure. This mechanism of disrupting membrane properties is a common trait among terpenoids and essential oil components.
In fungi, a similar mechanism is observed. The compound's interaction with the fungal plasma membrane alters its permeability, disrupting the osmotic balance and causing a loss of intracellular materials. This damage to membrane integrity is a key factor in the compound's fungicidal action. The ability of isothis compound to physically disturb the lipid bilayer is a crucial element of its broad-spectrum antimicrobial efficacy.
Beyond direct bactericidal or fungicidal action, isothis compound can also act as an anti-pathogenic agent by interfering with microbial virulence factors, particularly through the disruption of quorum sensing (QS) systems. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This system regulates numerous virulence factors, including biofilm formation and toxin production.
Isothis compound has been identified as an inhibitor of QS, particularly in Gram-negative bacteria. Molecular docking studies have shown that isothis compound can fit into the hydrophobic pocket of the LasR protein in Pseudomonas aeruginosa. LasR is a transcriptional regulator that, when activated by its natural signaling molecule (autoinducer), initiates a cascade of gene expression leading to the production of virulence factors. By occupying this pocket, isothis compound acts as a competitive inhibitor, preventing the natural autoinducer from binding and thereby blocking the activation of the entire QS-regulated virulence network. researchgate.net This disruption, or "quorum quenching," does not necessarily kill the bacteria but effectively disarms them, rendering them less pathogenic and more susceptible to host immune responses. nih.govnih.gov This mechanism represents a promising strategy for combating bacterial infections, as it may exert less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov
Insecticidal and Repellent Mechanisms of Action
Isothis compound exhibits significant insecticidal and repellent properties, which are primarily rooted in its neurotoxic effects on insects. As a component of essential oils from plants like mint and geranium, it plays an ecological role in plant defense against herbivorous insects. scentree.co Its mechanism of action targets the insect's nervous system, leading to rapid symptoms such as agitation, hyperactivity, knockdown, and ultimately, mortality. iastate.edu
The primary neurotoxic mechanisms for monoterpenoids like isothis compound involve the disruption of key neurotransmitter systems that are distinct from those in vertebrates, providing a degree of selective toxicity. Two principal targets have been identified:
Acetylcholinesterase (AChE) Inhibition : Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, terminating the nerve signal. Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in paralysis and death. nih.gov Several monoterpenoids have been shown to inhibit AChE, and this is considered a significant mode of their insecticidal action. mdpi.com
Octopamine (B1677172) Receptor Agonism/Antagonism : The octopaminergic system is the invertebrate equivalent of the vertebrate noradrenergic (fight-or-flight) system. Octopamine is a crucial neurohormone, neurotransmitter, and neuromodulator in insects, regulating behaviors like foraging, mating, and escape responses. nih.gov Many essential oils and their constituents, including monoterpenes, exert their neuro-insecticidal effects by targeting octopamine receptors. wikipedia.org Interference with these receptors disrupts normal nerve function, leading to metabolic and behavioral abnormalities, hyperexcitation, and can be lethal to the insect. escholarship.org This target is particularly attractive for insecticide development as it is largely absent in vertebrates, offering a higher safety margin.
The dual action on these critical neurological targets contributes to the efficacy of isothis compound as a natural insecticide and repellent.
Table of Research Findings on Isothis compound and Related Monoterpenes
| Biological Activity | Model/Organism | Observed Effect | Proposed Mechanism of Action | Reference Compound(s) |
|---|---|---|---|---|
| Neurobiological | Mice | Increased ambulatory activity | Interaction with and enhancement of the dopaminergic neurotransmitter system. | Isothis compound, this compound |
| Antimicrobial | Staphylococcus aureus (MRSA) | Inhibition of growth and cell death | Depolarization of membrane potential and disruption of cell membrane integrity. | This compound |
| Anti-virulence | Pseudomonas aeruginosa (in silico) | Inhibition of Quorum Sensing | Competitive binding to the LasR receptor, blocking activation of virulence genes. | Isothis compound |
| Insecticidal | Various insect pests | Neurotoxicity, knockdown, mortality | Inhibition of acetylcholinesterase (AChE) and/or interference with octopamine receptors. | Isothis compound, Monoterpenoids |
Pharmacokinetic and Metabolic Studies Non Human Models
Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models
Research into the ADME properties of isomenthone (B49636) in animal models has primarily centered on its metabolic transformations. Seminal work in the field demonstrated the metabolic fate of d-isothis compound following oral administration to rabbits. The primary metabolic pathway identified was the reduction of the ketone group, leading to the formation of d-isomenthol. This metabolite was subsequently excreted, with a portion being conjugated with glucuronic acid before elimination nih.gov. While this study provides foundational knowledge on the metabolism and excretion of isothis compound, detailed quantitative data regarding its absorption rates and distribution patterns throughout the body in animal models remain limited in publicly available scientific literature.
In Vitro Hepatic and Microsomal Metabolism Studies
To elucidate the specific enzymatic processes involved in isothis compound metabolism, in vitro studies have been conducted using isolated enzyme systems. One key study investigated the metabolism of (+)-isothis compound using a recombinant this compound reductase, an enzyme analogous to those found in hepatic and microsomal systems, in the presence of the cofactor NADPH. This research provided a quantitative breakdown of the metabolic products formed.
The study revealed that the reductase enzyme efficiently converted (+)-isothis compound into its corresponding alcohol diastereomers. The primary metabolite was (+)-(3S)-isomenthol, accounting for the vast majority of the conversion, with a smaller amount of (+)-(3R)-neoisomenthol also being produced. This enzymatic reduction represents a significant pathway in the biotransformation of isothis compound.
| Substrate | Metabolite | Percentage of Product Formed (%) |
|---|---|---|
| (+)-Isothis compound | (+)-(3S)-Isomenthol | 86 |
| (+)-(3R)-Neoisomenthol | 14 |
Metabolite Identification and Elucidation Pathways
The metabolic pathway of isothis compound in non-human models has been elucidated through both in vivo and in vitro investigations. The foundational pathway involves the bioreduction of the ketone functional group.
In vivo studies in rabbits have definitively identified d-isomenthol as a major metabolite of d-isothis compound nih.gov. This conversion is a critical step in the detoxification and subsequent excretion of the compound. Further investigation into the excretory products indicated that d-isomenthol undergoes Phase II metabolism, specifically conjugation with glucuronic acid, to facilitate its removal from the body.
Complementing these in vivo findings, in vitro enzyme assays have provided a more detailed look at the stereochemistry of this reduction. The metabolism of (+)-isothis compound by this compound reductase yields two specific diastereomeric alcohols: (+)-(3S)-isomenthol and (+)-(3R)-neoisomenthol. This demonstrates the stereoselective nature of the enzymatic conversion.
The primary elucidated metabolic pathway for isothis compound is summarized as follows:
Isothis compound → Isomenthol / Neoisomenthol → Isomenthol Glucuronide
This pathway highlights a two-step process of reduction followed by conjugation, which is a common route for the metabolism of xenobiotics.
| Parent Compound | Metabolite | Study Type | Animal/System |
|---|---|---|---|
| d-Isothis compound | d-Isomenthol | In Vivo (Oral Administration) | Rabbit |
| (+)-Isothis compound | (+)-(3S)-Isomenthol | In Vitro | Recombinant this compound Reductase |
| (+)-(3R)-Neoisomenthol | In Vitro | Recombinant this compound Reductase |
Computational Chemistry and Molecular Modeling of Isomenthone
Conformational Analysis and Stereochemical Considerations
Isomenthone (B49636) is a monoterpene with two chiral centers, giving rise to four possible stereoisomers. The cis-isomers are known as isothis compound, while the trans-isomers are referred to as this compound. The conformational landscape of isothis compound is primarily dictated by the cyclohexane (B81311) ring, which preferentially adopts a chair conformation to minimize angle and torsional strain. The substituents, a methyl group and an isopropyl group, can occupy either axial or equatorial positions.
A study combining broadband Fourier-transform microwave spectroscopy with quantum chemical calculations identified a single conformation for isothis compound under jet-cooled conditions. frontiersin.org This contrasts with its diastereomer, this compound, for which three conformers were observed. frontiersin.org The conformational preference of isothis compound is governed by the steric interactions of its substituents. In the most stable chair conformation of the most common isomer, (-)-isothis compound ((1R,4R)-p-menthan-3-one), the larger isopropyl group occupies an equatorial position to minimize 1,3-diaxial interactions, while the smaller methyl group is in an axial position. libretexts.orgopenochem.org This arrangement is a key determinant of its physical and chemical properties.
Table 1: Conformational Details of Isothis compound
| Feature | Description | Reference |
|---|---|---|
| Predominant Conformation | Chair | frontiersin.org |
| Isopropyl Group Position | Equatorial | libretexts.org |
| Methyl Group Position | Axial | libretexts.org |
| Observed Conformers (Microwave Spectroscopy) | One | frontiersin.org |
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are fundamental in elucidating the conformational energetics of isothis compound. These quantum mechanical methods provide accurate predictions of molecular structures, relative energies, and spectroscopic parameters.
For the conformational analysis of isothis compound, DFT methods such as B3LYP and Møller-Plesset perturbation theory (MP2) have been employed. frontiersin.org These calculations, often utilizing basis sets like 6-311++G(d,p), are crucial for mapping the potential energy surface and identifying the most stable conformers. Theoretical calculations have been instrumental in interpreting experimental microwave spectra, confirming that the single observed conformer corresponds to the lowest energy state where the isopropyl group is equatorial and the methyl group is axial. frontiersin.org DFT can also be used to calculate other molecular properties, such as vibrational frequencies and dipole moments, which are valuable for spectroscopic characterization. nih.govmdpi.com
Table 2: Computational Methods in Isothis compound Analysis
| Method | Application | Basis Set Example | Reference |
|---|---|---|---|
| B3LYP (DFT) | Conformational analysis, energy calculations | 6-311++G(d,p) | frontiersin.org |
| MP2 (Ab Initio) | Conformational analysis, energy calculations | 6-311++G(d,p) | frontiersin.org |
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for isothis compound are not extensively reported in the literature, this computational technique offers a powerful approach to study the dynamic behavior of monoterpenes. researchgate.netmdpi.comnih.gov MD simulations can provide insights into the conformational flexibility of the cyclohexane ring and the movement of its substituents over time.
By simulating the molecule in different environments, such as in a solvent or interacting with a biological membrane, MD can reveal how these interactions influence its conformational preferences and behavior. For related monoterpenes like menthol (B31143) and camphor, MD simulations have been used to investigate their interactions with biological targets such as TRP channels. researchgate.netsoken.ac.jp Similar studies on isothis compound could elucidate its dynamic interactions with receptors and enzymes, providing a deeper understanding of its biological activity at a molecular level.
Structure-Activity Relationship (SAR) Studies via In Silico Methods
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. In silico SAR methods use computational approaches to establish these relationships, which can then be used to predict the activity of new compounds and guide the design of more potent molecules. For a molecule like isothis compound, SAR studies could explore how variations in its structure, such as the stereochemistry of the chiral centers or the nature of the substituents, affect its biological effects. While specific SAR studies focused solely on isothis compound are limited, the principles can be applied by comparing its activity to that of its isomers and other related monoterpenoids.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
A typical QSAR study for isothis compound would involve:
Data Collection: Gathering a dataset of molecules with known biological activities related to isothis compound.
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for each molecule.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques.
Such a model could then be used to predict the biological effects of novel isothis compound derivatives, aiding in the virtual screening and prioritization of compounds for synthesis and testing.
Molecular Docking Simulations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme. citedrive.com This technique is instrumental in understanding the molecular basis of a compound's biological activity and can be used to screen for potential biological targets.
While specific molecular docking studies for isothis compound are not widely published, research on related monoterpenes provides a framework for how such studies could be conducted. For instance, docking studies have been performed on other monoterpenes to investigate their interactions with targets like acetylcholinesterase and various receptors. researchgate.netnih.govnih.govresearchgate.net Given the known biological activities of peppermint oil and its constituents, potential targets for isothis compound docking studies could include:
Neuronal Receptors: Such as GABA or TRP channels, to explore its potential neurological effects.
Enzymes: Including those involved in inflammatory pathways or microbial metabolism, to investigate its potential anti-inflammatory or antimicrobial properties.
The results of such simulations would provide hypotheses about the binding mode of isothis compound to these targets, which could then be validated experimentally.
Prediction of Metabolic Pathways and Products (Computational)
Computational methods are increasingly used to predict the metabolic fate of xenobiotics, including natural compounds like isothis compound. nih.govnih.gov These in silico tools can predict potential sites of metabolism, the resulting metabolites, and the enzymes responsible for these transformations, primarily the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net
For isothis compound, computational metabolism prediction can be approached using several methods:
Rule-based expert systems: These systems use a predefined set of biotransformation rules to predict metabolites. Software like BioTransformer can predict phase I and phase II metabolic by-products. digitellinc.com
Machine learning models: These models are trained on large datasets of known metabolic reactions to predict the likelihood of different metabolic transformations.
Quantum chemical calculations: These can be used to predict the reactivity of different sites within the molecule, with more reactive sites being more likely to undergo metabolism. doi.org
An in silico investigation of the metabolism of menthol, a diastereomer of isothis compound, has been reported, providing a template for similar studies on isothis compound. biorxiv.org Based on its structure, predicted metabolic pathways for isothis compound would likely involve hydroxylation of the cyclohexane ring, oxidation of the methyl or isopropyl groups, and subsequent conjugation reactions. These computational predictions can guide experimental metabolic studies and help in the early identification of potentially active or toxic metabolites.
Ecological Roles and Environmental Fate of Isomenthone
Role in Plant-Herbivore Interactions and Allelopathy
Plants produce a vast array of secondary metabolites that are not essential for primary growth and development but are crucial for survival and interaction with their surroundings. Isomenthone (B49636) is one such compound, contributing to the plant's defensive and competitive strategies.
As a component of mint essential oils, isothis compound contributes to the chemical defense arsenal (B13267) against a wide range of pests. The strong scent of monoterpenes can act as a feeding deterrent for many herbivorous insects. While research often focuses on the essential oil as a whole, the presence of compounds like isothis compound is critical to this protective effect. Plants can increase the production of these defensive chemicals in response to herbivore damage, a phenomenon known as induced defense. For instance, in Mintosthachys mollis, damage from leaf-mining insects has been shown to alter the concentration of major monoterpenes, indicating a dynamic defensive response.
The antimicrobial properties of essential oils containing isothis compound also suggest a role in defending against pathogens. These volatile compounds can inhibit the growth of certain bacteria and fungi, providing a protective barrier for the plant's surfaces.
Isothis compound exhibits significant allelopathic activity, meaning it can inhibit the growth and development of neighboring plants, thereby reducing competition for resources. This is a key ecological strategy for invasive species like mints, allowing them to establish and maintain dominance in a plant community.
Research has identified the this compound/isothis compound mixture as a primary agent of mint allelopathy. Studies using cress (Lepidium sativum) as a model plant have demonstrated that even low concentrations of a this compound/isothis compound racemate can severely inhibit seed germination. This effect is dose-dependent, with nearly complete inhibition observed at higher concentrations.
Table 1: Effect of this compound/Isothis compound Concentration on Cress Seed Germination
| Concentration (ppm) | Germination Inhibition (%) |
|---|---|
| 0.01 | ~70% |
| 1 | ~99% |
Data sourced from studies on the allelopathic effects of mint essential oil components.
The mechanism behind this potent inhibition involves the disruption of cellular microtubules. Microtubules are essential for cell division and elongation. Research on tobacco BY-2 cell lines showed that this compound/isothis compound causes a rapid and specific disassembly of these structures, leading to cell mortality. This disruption of a fundamental cellular process explains the powerful growth-inhibiting effects observed in competing plants and positions isothis compound as a potential candidate for natural bioherbicides.
Future Directions and Emerging Research Avenues in Isomenthone Studies
The scientific investigation of isomenthone (B49636), a p-menthane (B155814) monoterpenoid, is entering a new phase characterized by technological innovation and a growing emphasis on sustainability. Future research is poised to move beyond basic characterization towards a more integrated and application-driven understanding of this compound. Emerging avenues of study are focused on leveraging advanced biotechnological tools, developing sophisticated analytical and synthetic methods, uncovering novel biological functions, and establishing environmentally sound production pipelines. These efforts promise to unlock the full potential of isothis compound in various industrial and therapeutic sectors.
Q & A
Q. How can researchers ensure reproducibility in isothis compound-related pharmacological assays?
- Methodological Answer : Use in vitro assays (e.g., MIC for antimicrobial studies) with ATCC-standardized cell lines. Report exact solvent concentrations (e.g., ≤0.1% DMSO) and negative controls. Cross-validate findings with orthogonal methods (e.g., LC-MS vs. bioautography) .
Tables for Key Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 154.25 g/mol | |
| LogP | 2.647 | |
| HPLC Retention Time | 7.45 min | |
| LOD/LOQ | 0.037/0.122 µL/mL | |
| Solubility (DMSO) | ≥10 mg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
